molecular formula C13H19ClN2O3 B1421402 1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride CAS No. 1221723-48-3

1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride

Cat. No. B1421402
CAS RN: 1221723-48-3
M. Wt: 286.75 g/mol
InChI Key: JSUVLJZEBFRDPA-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride, also known as DMBP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMBP is a derivative of piperazine, a heterocyclic organic compound that has been extensively studied for its pharmacological properties. DMBP is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a precursor in the synthesis of a variety of novel organic molecules. Its structure allows for the introduction of additional functional groups, which can lead to the development of new pharmaceuticals and materials with unique properties .

Pharmacological Research

Due to its piperazine core, this chemical is of interest in pharmacological research. Piperazine derivatives are known for their potential neurological activity, and modifying the dimethoxybenzoyl group could lead to new treatments for neurological disorders .

Chemical Biology Studies

Researchers use this compound in chemical biology to understand the interaction between small molecules and biological systems. It can help in mapping out biological pathways and identifying potential drug targets .

Development of Diagnostic Agents

The compound’s ability to be modified makes it a candidate for the development of diagnostic agents. By attaching a radioactive or fluorescent label, it could be used in imaging techniques to diagnose diseases .

Material Science Applications

In material science, this compound could be used to synthesize polymers or co-polymers with specific characteristics, such as increased flexibility or improved thermal stability .

Catalyst Design

The structure of 1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride could be utilized in the design of catalysts for chemical reactions. Its potential to act as a ligand for metal catalysts can be explored to enhance reaction efficiencies .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound might be investigated for their potential use as pesticides or herbicides, contributing to the protection of crops from pests and diseases .

Environmental Science

Lastly, this compound could be used in environmental science research to develop new methods for the removal of pollutants. Its chemical structure might interact with contaminants, aiding in their breakdown or removal .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-17-11-5-3-4-10(12(11)18-2)13(16)15-8-6-14-7-9-15;/h3-5,14H,6-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUVLJZEBFRDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxybenzoyl)piperazine hydrochloride

CAS RN

1221723-48-3
Record name Methanone, (2,3-dimethoxyphenyl)-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221723-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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